N-[3-(allyloxy)phenyl]methanesulfonamide is a synthetic organic compound. [] While its specific classification is not explicitly mentioned in the provided literature, it can be categorized as a sulfonamide derivative, characterized by the presence of the -SO2NH- functional group. [, ] Within scientific research, N-[3-(allyloxy)phenyl]methanesulfonamide has primarily served as a building block or intermediate in the synthesis of more complex molecules with potential biological activity. [, ]
The primary application of N-[3-(allyloxy)phenyl]methanesulfonamide, as evidenced in the literature, is its utilization as a building block in the synthesis of more complex molecules. One prominent example is its role in the development of a biaryl amide compound, N-[3-(allyloxy)-phenyl]-4-methoxybenzamide (compound 9029936). [, ] This compound demonstrates potent inhibitory activity against Candida albicans, a fungal pathogen. [, ] Specifically, it disrupts filamentation and biofilm formation by C. albicans, critical virulence factors for this fungus. [, ]
References:[23] Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation. [] In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. [] Kinetics of uncatalysed hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole and p-methoxyphenyl dichloroethanoate in aqueous solution containing ureas, carboxamides, sulfonamides, sulfones and sulfoxides.[29] N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamid e, (E)-2-butenedioate (2:1) salt (ibutilide fumarate, 2E), has been found to have Class III antiarrhythmic activity. In an in vitro rabbit heart tissue preparation designed to evaluate the cardiac electrophysiology of potential antiarrhythmic agents, it selectively prolongs the effective refractory period of papillary muscle. In vivo it increases the ventricular refractory period of the canine heart and prevents the ventricular arrhythmias induced by programmed electrical stimulation 3-9 days after a myocardial infarction. This paper describes the synthesis of 2E and a series of related compounds. The in vitro evaluation of the cardiac electrophysiology of these compounds has allowed us to determine the structural requirements for Class III antiarrhythmic activity in this series. Evaluation of the antiarrhythmic activity of 2E and one of the more potent analogues on the late postinfarction ventricular arrhythmias induced by programmed electrical stimulation of the canine myocardium is also described. This activity is compared with that of the Class III antiarrhythmic agent sotalol. Compound 2E appears to be as effective and 10-30 times more potent than sotalol in this model.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2